3-[1-(Trifluoromethyl)cyclobutyl]pyridine
Description
Properties
Molecular Formula |
C10H10F3N |
|---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
3-[1-(trifluoromethyl)cyclobutyl]pyridine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9(4-2-5-9)8-3-1-6-14-7-8/h1,3,6-7H,2,4-5H2 |
InChI Key |
NGODPCUAOLLRRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CN=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base and a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-[1-(Trifluoromethyl)cyclobutyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce partially or fully reduced pyridine derivatives .
Scientific Research Applications
3-[1-(Trifluoromethyl)cyclobutyl]pyridine is a chemical compound with the molecular formula . It features a pyridine ring substituted with a trifluoromethylcyclobutyl group. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which allows it to interact effectively with biological membranes and proteins. This compound is used in scientific research across various disciplines, including chemistry, biology, and medicine.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Chemistry It serves as a building block in synthesizing complex molecules and as a reagent in various organic reactions.
- Biology The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
- Medicine Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
- Industry It is used in the production of agrochemicals, polymers, and other industrial products.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation It can be oxidized using oxidizing agents to form corresponding oxidized products.
- Reduction Reduction reactions can be carried out using reducing agents to modify the functional groups.
- Substitution It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Mechanism of Action
The mechanism of action of 3-[1-(Trifluoromethyl)cyclobutyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-[1-(Trifluoromethyl)cyclobutyl]pyridine with two pyridine-based CYP51 inhibitors, UDO and UDD , identified in recent Chagas disease research (Table 1).
Key Structural Differences
Core Substitutions :
- This compound : Features a compact cyclobutyl-CF₃ group directly attached to pyridine.
- UDO : Contains a piperazine linker, a 4-chlorophenyl group, and a 4-(trifluoromethyl)phenyl moiety.
- UDD : Includes a piperidyl group, dual trifluoromethyl substituents, and a pyridin-3-amine group.
UDO and UDD possess nitrogen-rich heterocycles (piperazine/piperidine), which may facilitate hydrogen bonding with CYP51’s active site, a feature absent in this compound .
Pharmacological Implications
- Enzyme Inhibition: UDO and UDD inhibit Trypanosoma cruzi CYP51, a sterol 14α-demethylase critical for parasite survival, with efficacy comparable to the antifungal drug posaconazole . No direct data exists for this compound’s CYP51 inhibition, but its structural simplicity suggests reduced binding affinity compared to UDO/UDD.
- Metabolic Stability : The trifluoromethyl group in all three compounds improves resistance to oxidative metabolism. However, UDO/UDD’s extended aromatic systems may increase plasma protein binding, reducing free drug availability.
Table 1: Comparative Analysis of Pyridine-Based CYP51 Inhibitors
| Compound | Key Structural Features | Molecular Weight (g/mol) | Target Enzyme | Reported IC₅₀ (T. cruzi) |
|---|---|---|---|---|
| This compound | Pyridine + cyclobutyl-CF₃ | ~217.2 | Not reported | Not reported |
| UDO | Pyridine + piperazine + 4-Cl-phenyl + 4-CF₃-phenyl | ~489.9 | CYP51 | Similar to posaconazole |
| UDD | Pyridine + piperidyl + dual CF₃ groups | ~485.4 | CYP51 | Similar to posaconazole |
Research Findings and Limitations
Q & A
Basic: What are the most reliable synthetic routes for 3-[1-(trifluoromethyl)cyclobutyl]pyridine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves cyclobutane functionalization followed by pyridine coupling . Key steps include:
- Cyclobutane trifluoromethylation : Use of trifluoromethylating agents (e.g., CF₃Cu or Ruppert–Prakash reagent) under anhydrous conditions to introduce the -CF₃ group onto the cyclobutane ring .
- Pyridine coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a halogenated pyridine (e.g., 3-bromopyridine) and the trifluoromethylated cyclobutane boronic ester. Optimal conditions require Pd(PPh₃)₄, Na₂CO₃, and a 1,4-dioxane/H₂O solvent system at 80–100°C .
Yield optimization : Lower temperatures (≤80°C) reduce side reactions like dehalogenation, while excess boronic acid (1.2–1.5 eq.) improves coupling efficiency.
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Answer:
- ¹H/¹³C NMR : The pyridine ring protons (δ 7.2–8.5 ppm) and cyclobutane protons (δ 2.5–3.5 ppm) show distinct splitting patterns. The -CF₃ group quaternary carbon appears at ~125 ppm (¹³C) with a characteristic triplet due to ¹JCF coupling (~270 Hz) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass (±5 ppm tolerance). Fragmentation patterns help identify loss of -CF₃ (69.03 Da) or cyclobutane ring cleavage .
- X-ray Crystallography : Resolves steric strain in the cyclobutane-pyridine junction. For example, bond angles at the cyclobutane-pyridine bridge typically deviate from ideal sp³ geometry (e.g., 95–100°) .
Advanced: How does the steric strain of the cyclobutane ring influence functionalization of the pyridine moiety?
Answer:
The cyclobutane’s high ring strain (≈26 kcal/mol) imposes steric hindrance, complicating electrophilic substitution on the pyridine ring. For example:
- Nitration : Requires bulky acid conditions (e.g., HNO₃/H₂SO₄ at 0°C) to direct nitration to the meta position of pyridine, avoiding cyclobutane interference. Yields drop below 40% due to competing decomposition .
- Metalation : Use of strong bases (e.g., LDA) at −78°C selectively deprotonates the pyridine C-H position distal to the cyclobutane. Subsequent quenching with electrophiles (e.g., DMF for formylation) achieves >70% regioselectivity .
Advanced: How to resolve contradictions in biological activity data for derivatives of this compound?
Answer:
Discrepancies often arise from substituent positioning and solvation effects :
- Case Study : A derivative with a para-chloropyridine showed conflicting IC₅₀ values (5 µM vs. 25 µM) in kinase inhibition assays. Analysis revealed:
- Solvent polarity : DMSO >10% destabilized the protein-ligand complex, inflating IC₅₀ .
- Crystallographic data : The -CF₃ group’s orientation in the binding pocket (syn vs. anti to the cyclobutane) altered H-bonding with lysine residues .
Methodological fix : Standardize assay conditions (e.g., ≤1% DMSO) and use molecular dynamics simulations to predict substituent conformations pre-synthesis .
Advanced: What strategies mitigate challenges in coordinating this compound to transition metals for catalysis?
Answer:
The electron-withdrawing -CF₃ group reduces pyridine’s Lewis basicity , complicating metal coordination. Solutions include:
- Pre-functionalization : Introduce a chelating group (e.g., pyrazolyl) at the pyridine’s 4-position via Sonogashira coupling. This enhances binding to metals like Ir(III) or Ru(II) .
- Redox tuning : Use Ce(IV)/Ce(III) redox mediators to stabilize metal complexes. For example, Ir(III) complexes of this compound show enhanced luminescence in OLED applications when paired with a counterion like PF₆⁻ .
Advanced: How to analyze regioselectivity in nucleophilic aromatic substitution (NAS) reactions on this scaffold?
Answer:
The -CF₃ group strongly directs NAS to the pyridine’s 2- and 4-positions via resonance and inductive effects. Experimental validation:
- Kinetic vs. thermodynamic control : At 25°C, amination with NH₃/NaNH₂ favors the 2-position (kinetic product), while heating to 120°C shifts selectivity to the 4-position (thermodynamic) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) show a 12 kcal/mol activation barrier difference between 2- and 4-substitution pathways .
Advanced: What are the implications of the compound’s logP and solubility for in vivo studies?
Answer:
The -CF₃ group increases lipophilicity (logP ≈ 2.8), requiring formulation adjustments:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
